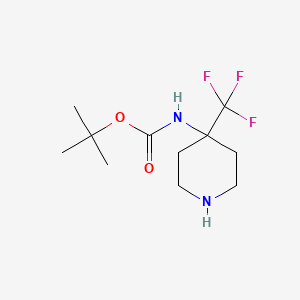tert-Butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate
CAS No.:
Cat. No.: VC13557889
Molecular Formula: C11H19F3N2O2
Molecular Weight: 268.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H19F3N2O2 |
|---|---|
| Molecular Weight | 268.28 g/mol |
| IUPAC Name | tert-butyl N-[4-(trifluoromethyl)piperidin-4-yl]carbamate |
| Standard InChI | InChI=1S/C11H19F3N2O2/c1-9(2,3)18-8(17)16-10(11(12,13)14)4-6-15-7-5-10/h15H,4-7H2,1-3H3,(H,16,17) |
| Standard InChI Key | ARDURZHJNUKSSD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1(CCNCC1)C(F)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCNCC1)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a six-membered piperidine ring substituted with a trifluoromethyl (-CF) group and a tert-butyl carbamate (-OC(O)NHC(CH)) group at the 4-position. The piperidine ring adopts a chair conformation, with the bulky trifluoromethyl and carbamate groups occupying equatorial positions to minimize steric strain. The presence of the electron-withdrawing -CF group influences the electronic environment of the nitrogen atom, altering its basicity and reactivity compared to unsubstituted piperidines .
Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 268.28 g/mol | |
| CAS Registry Number | 1211583-41-3 | |
| Solubility | Soluble in DMSO, methanol | |
| Storage Conditions | 2–8°C; stable under inert gas |
The compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol facilitates its use in laboratory-scale reactions. Its stability at low temperatures (2–8°C) ensures long-term storage without significant degradation .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common synthetic route involves the Boc (tert-butoxycarbonyl) protection of 4-(trifluoromethyl)piperidin-4-amine. In a representative procedure, 4-(trifluoromethyl)piperidin-4-amine is treated with di-tert-butyl dicarbonate (BocO) in the presence of a base such as triethylamine (EtN) in dichloromethane (CHCl). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of BocO, yielding the carbamate product after aqueous workup .
Purification is typically achieved through column chromatography or recrystallization, with reported yields exceeding 70% .
Industrial Manufacturing
Industrial production scales this synthesis using continuous flow reactors to enhance efficiency and safety. Automated systems control reagent stoichiometry and reaction temperature (typically 0–25°C), minimizing byproduct formation. Post-synthesis, the compound is isolated via centrifugal partition chromatography and lyophilized to obtain a high-purity powder (>98% by HPLC) .
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a key intermediate in the synthesis of bioactive molecules. For example, its piperidine core is a structural motif in inhibitors of kinases and G protein-coupled receptors (GPCRs). The trifluoromethyl group improves blood-brain barrier penetration, making derivatives of this compound candidates for central nervous system (CNS)-targeted therapies .
Material Science
In polymer chemistry, the carbamate group enables covalent attachment to polymeric backbones, creating fluorinated materials with enhanced thermal stability. Such materials are explored for coatings and membranes in extreme environments .
Biological Activity and Mechanistic Insights
Enzymatic Interactions
Studies on analogous piperidine carbamates reveal that the tert-butyl group shields the carbamate from premature hydrolysis in vivo, prolonging systemic circulation. The trifluoromethyl group enhances binding to hydrophobic enzyme pockets, as demonstrated in assays with cytochrome P450 isoforms .
Comparison with Structural Analogs
tert-Butyl N-((4-(trifluoromethyl)piperidin-3-yl)methyl)carbamate
This analog differs by a methylene spacer between the piperidine nitrogen and the carbamate group. The spacer increases conformational flexibility but reduces metabolic stability compared to the parent compound .
tert-Butyl (4-bromo-3-cyano-7-fluorobenzothiophen-2-yl)carbamate
A heterocyclic analog, this compound lacks the piperidine ring but shares the Boc-protected amine. Its bromine and cyano groups enable cross-coupling reactions, highlighting the versatility of carbamate intermediates in diversity-oriented synthesis .
Future Directions and Challenges
Therapeutic Development
Further research is needed to elucidate the compound’s in vivo pharmacokinetics and toxicity profile. Structural optimization could balance lipophilicity and solubility for improved drug-likeness .
Green Chemistry Initiatives
Current synthesis methods rely on halogenated solvents like CHCl. Transitioning to biodegradable solvents (e.g., cyclopentyl methyl ether) would align with sustainable chemistry goals .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume